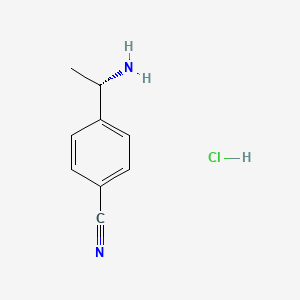

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-4-(1-Aminoethyl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 36244-70-9. It has a molecular weight of 146.19 and its IUPAC name is 4-[(1S)-1-aminoethyl]benzonitrile . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for “(S)-4-(1-Aminoethyl)benzonitrile hydrochloride” is 1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m0/s1 . The InChI key is CANLULJYEHSQFU-ZETCQYMHSA-N .Applications De Recherche Scientifique

Cancer Research

- Iron(II)-Cyclopentadienyl Compounds with (S)-4-(1-Aminoethyl)benzonitrile : A study synthesized a family of Iron(II)-Cyclopentadienyl compounds, including variants with 4-aminobenzonitrile, showing strong activity against colorectal and triple-negative breast cancer cells. These compounds exhibit low micromolar IC50 values in breast and colorectal cancer-derived cell lines, indicating potential as cancer therapeutics (Pilon et al., 2020).

Synthesis of Amino-Quinazolines

- Method for Synthesis of Amino-Quinazolines Using 2-Amino-benzonitrile : A method was developed where 2-amino-benzonitrile reacts with various agents to form hydrochlorides of intermediates. These intermediates lead to the synthesis of 4-substituted amino-quinazolines, important in medicinal chemistry (Meng, 2012).

Corrosion Inhibition

- Benzonitrile Derivatives as Corrosion Inhibitors : Benzonitrile derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic conditions. The study indicates that these compounds, including 4-(isopentylamino)-3-nitrobenzonitrile, are excellent corrosion inhibitors, suggesting applications in material science and engineering (Chaouiki et al., 2018).

Antimicrobial Activity

- Antimicrobial Properties of Benzonitrile Derivatives : Research on the synthesis of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and its derivatives, starting from benzonitrile, showed promising antibacterial and antifungal activities. This positions such compounds as potential candidates for pharmaceutical applications (Kumar et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(1S)-1-aminoethyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLPYAMQKGFHBF-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704275 |

Source

|

| Record name | 4-[(1S)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

911372-80-0 |

Source

|

| Record name | 4-[(1S)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)

![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)

![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)